molecular formula C19H23N5O3 B7083515 N-[3-(1H-indol-3-yl)propyl]-N'-[1-(2-methoxyethyl)pyrazol-3-yl]oxamide

N-[3-(1H-indol-3-yl)propyl]-N'-[1-(2-methoxyethyl)pyrazol-3-yl]oxamide

Cat. No.: B7083515
M. Wt: 369.4 g/mol
InChI Key: BSEKLDGIXIHXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-indol-3-yl)propyl]-N’-[1-(2-methoxyethyl)pyrazol-3-yl]oxamide is a complex organic compound that features both indole and pyrazole moieties. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . Pyrazole derivatives also exhibit significant pharmacological activities, making this compound of interest in various scientific research fields.

Properties

IUPAC Name

N-[3-(1H-indol-3-yl)propyl]-N'-[1-(2-methoxyethyl)pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-27-12-11-24-10-8-17(23-24)22-19(26)18(25)20-9-4-5-14-13-21-16-7-3-2-6-15(14)16/h2-3,6-8,10,13,21H,4-5,9,11-12H2,1H3,(H,20,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEKLDGIXIHXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC(=N1)NC(=O)C(=O)NCCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism of Action

The mechanism of action of N-[3-(1H-indol-3-yl)propyl]-N’-[1-(2-methoxyethyl)pyrazol-3-yl]oxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, such as serotonin receptors, modulating their activity . The pyrazole moiety can inhibit enzymes like cyclooxygenase, reducing inflammation . These interactions lead to the compound’s observed biological effects.

Comparison with Similar Compounds

N-[3-(1H-indol-3-yl)propyl]-N’-[1-(2-methoxyethyl)pyrazol-3-yl]oxamide is unique due to the combination of indole and pyrazole moieties. Similar compounds include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.